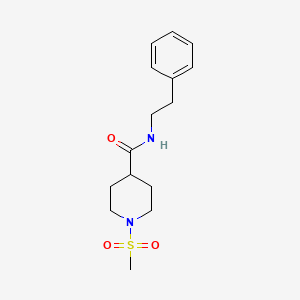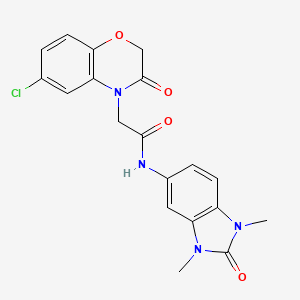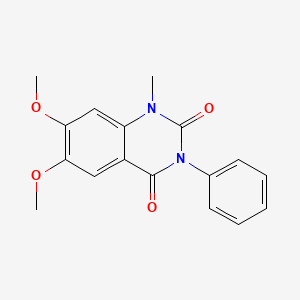![molecular formula C17H24N2O3 B5695114 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)
4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde, also known as TBX or TBPAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has been found to have anti-viral properties by inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde is its potential as a lead compound for the development of new drugs with anti-cancer, anti-inflammatory, and anti-viral properties. 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has also been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde. One direction is the development of new derivatives of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde with improved solubility and potency. Another direction is the investigation of the mechanism of action of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde in order to better understand its anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, the potential applications of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde in material science and nanotechnology should be explored.
Métodos De Síntesis
The synthesis of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-[(4-tert-butylphenoxy)acetyl]chloride, which is then reacted with piperazine to form 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde. The purity of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde can be achieved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has also been used as a precursor for the synthesis of other compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
4-[2-(4-tert-butylphenoxy)acetyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)14-4-6-15(7-5-14)22-12-16(21)19-10-8-18(13-20)9-11-19/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRZWIDXOGOZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Tert-butylphenoxy)acetyl]piperazine-1-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5695042.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5695043.png)



![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)





